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Ac-DMQD-pNA

caspase-3 enzyme kinetics substrate specificity

Ac-DMQD-pNA (CAS 907589-02-0, MW 669.66, C₂₆H₃₅N₇O₁₂S) is a synthetic tetrapeptide chromogenic substrate built on the DxxD recognition motif (Ac-Asp-Met-Gln-Asp-p-nitroanilide). It is commercially available at ≥95% purity (HPLC) in lyophilized form with ≥70% peptide content from major suppliers.

Molecular Formula C26H35N7O12S
Molecular Weight 669.7 g/mol
Cat. No. B15138665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-DMQD-pNA
Molecular FormulaC26H35N7O12S
Molecular Weight669.7 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C26H35N7O12S/c1-13(34)28-18(11-21(36)37)26(43)31-17(9-10-46-2)24(41)30-16(7-8-20(27)35)23(40)32-19(12-22(38)39)25(42)29-14-3-5-15(6-4-14)33(44)45/h3-6,16-19H,7-12H2,1-2H3,(H2,27,35)(H,28,34)(H,29,42)(H,30,41)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t16-,17-,18-,19-/m0/s1
InChIKeyLHKPPRWOHBASDX-VJANTYMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ac-DMQD-pNA Procurement Guide: A Chromogenic Caspase Substrate with Defined Kinetic Differentiation from Ac-DEVD-pNA


Ac-DMQD-pNA (CAS 907589-02-0, MW 669.66, C₂₆H₃₅N₇O₁₂S) is a synthetic tetrapeptide chromogenic substrate built on the DxxD recognition motif (Ac-Asp-Met-Gln-Asp-p-nitroanilide) [1]. It is commercially available at ≥95% purity (HPLC) in lyophilized form with ≥70% peptide content from major suppliers . The compound serves as a substrate for multiple caspase family members including caspase-3, caspase-7, and oyster executioner caspase-1, releasing p-nitroaniline (pNA) quantifiable by absorbance at 405 nm [1][2]. Its P2 glutamine and P3 methionine residues create a distinct substrate interaction profile that differentiates it mechanistically from the canonical caspase-3 substrate Ac-DEVD-pNA [1].

Why Ac-DMQD-pNA Cannot Be Interchanged with Ac-DEVD-pNA in Caspase Activity Assays


Although both Ac-DMQD-pNA and Ac-DEVD-pNA belong to the DxxD-pNA chromogenic substrate class and are cleaved by executioner caspases, their kinetic and structural interaction profiles differ substantially. On human caspase-3, Ac-DMQD-pNA exhibits only 17% of the catalytic efficiency (relative kcat/Km) of Ac-DEVD-pNA [1]. The underlying structural basis — a polar P2 Gln in a hydrophobic S2 groove and a hydrophobic P3 Met in a polar S3 site — means that Ac-DMQD-pNA cannot serve as a drop-in replacement for Ac-DEVD-pNA in caspase-3 activity assays without altering sensitivity, dynamic range, and apparent inhibition constants [1]. Conversely, on oyster executioner caspase-1 (CgCaspase-1), both substrates exhibit comparable activity, demonstrating that the interchangeability of DxxD substrates is highly enzyme-source-dependent [2]. These quantitative differences directly affect assay validity, making generic substitution scientifically indefensible without enzyme-specific validation.

Ac-DMQD-pNA Quantitative Differentiation Evidence: Head-to-Head Kinetic and Structural Comparisons Against Ac-DEVD-pNA and Other DxxD Substrates


Ac-DMQD-pNA Exhibits 5.9-Fold Lower Catalytic Efficiency (kcat/Km) Than Ac-DEVD-pNA on Human Caspase-3

On recombinant human caspase-3, Ac-DMQD-pNA achieves a relative kcat/Km of only 17% compared to Ac-DEVD-pNA (set as 100%), representing an approximately 5.9-fold reduction in catalytic efficiency [1]. This head-to-head kinetic comparison was performed using identical assay conditions with purified human caspase-3. The impaired efficiency arises from suboptimal P2 and P3 residue interactions: the polar P2 Gln of DMQD is disfavored in the hydrophobic S2 pocket, while the hydrophobic P3 Met is suboptimal in the polar, surface-exposed S3 site [1][2]. In contrast, Ac-VDVAD-pNA — another DxxD variant — achieved an intermediate relative kcat/Km of 37% [1].

caspase-3 enzyme kinetics substrate specificity

Ac-DMQD-CHO Inhibitor Binds Human Caspase-3 with 9.5-Fold Weaker Affinity (Ki) Than Ac-DEVD-CHO

The aldehyde inhibitor Ac-DMQD-CHO exhibits a Ki of 12.4 nM against human caspase-3, compared to 1.3 nM for Ac-DEVD-CHO, representing a 9.5-fold weaker binding affinity [1]. Ac-VDVAD-CHO shows an intermediate Ki of 6.5 nM [1]. These Ki differences were corroborated by crystal structures at 1.7–2.3 Å resolution, revealing that main-chain and conserved P1/P4 Asp interactions are preserved, while P2 and P3 side-chain interactions diverge: the P2 Gln of DMQD is accommodated less favorably in the hydrophobic S2 groove than the P2 Val of DEVD, and the P3 Met lacks the favorable polar contacts that P3 Glu of DEVD makes with the hydrophilic S3 surface [1][2].

caspase-3 inhibition binding affinity inhibitor design

Ac-DMQD-Based Inhibitors Are Nearly Equipotent to Ac-DEVD-CHO on Caspase-7, Unlike Caspase-3

Crystal structures and kinetic analysis of caspase-7 reveal that Ac-DMQD-CHO, Ac-DQMD-CHO, and Ac-DNLD-CHO — all with varied P3 residues — are almost as potent as the canonical Ac-DEVD-CHO against caspase-7 [1]. This contrasts sharply with caspase-3, where Ac-DMQD-CHO is 9.5-fold weaker than Ac-DEVD-CHO [2]. The structural basis is the greater plasticity of the S2–S4 pockets in caspase-7, which can accommodate diverse P2 and P3 residues without substantial loss of binding affinity [1]. This differential behavior between caspase-3 and caspase-7 provides a functional basis for using Ac-DMQD-pNA to discriminate between these two executioner caspases in mixed samples.

caspase-7 subsite plasticity selectivity profiling

Ac-DMQD-pNA and Ac-DEVD-pNA Show Comparable Activity Toward Oyster Executioner Caspase-1 (CgCaspase-1)

Both recombinant CgCaspase-1 (rCgCaspase-1) and its C-terminal fragment (rCgCaspase-1-C) from the Pacific oyster Crassostrea gigas exhibit similar caspase activity towards Ac-DMQD-pNA and Ac-DEVD-pNA [1]. This contrasts with the behavior observed on human caspase-3, where Ac-DEVD-pNA is strongly preferred. The N-terminal fragment (rCgCaspase-1-N) displayed no catalytic activity toward either substrate, confirming that the C-terminal region harbors the catalytic domain [1]. Furthermore, both caspase-3/7-specific and pan-caspase inhibitors significantly inhibited the proteolytic activity of rCgCaspase-1 against both substrates [1].

invertebrate caspase CgCaspase-1 innate immunity

Oyster CgCaspase-3 Discriminates Strongly Against Ac-DMQD-pNA While Efficiently Cleaving Ac-DEVD-pNA

Recombinant CgCaspase-3 from Crassostrea gigas exhibited high proteolytic activity toward Ac-DEVD-pNA but relatively weak activity toward Ac-DMQD-pNA and Ac-VDQQD-pNA [1]. This differential cleavage was observed in the context of CgCaspase-3 functioning as an intracellular LPS receptor (KD = 1.08 × 10⁻⁶ M for LPS binding by SPR) [1]. LPS binding significantly inhibited proteolytic activity toward Ac-DEVD-pNA in vitro, and overexpression of CgCaspase-3 led to phosphatidylserine externalization, PARP cleavage, and apoptosis that was suppressed by LPS treatment [1]. The differential substrate cleavage pattern (DEVD ≫ DMQD ≈ VDQQD) provides a built-in selectivity control for this oyster caspase.

CgCaspase-3 LPS receptor substrate discrimination

Ac-DMQD-pNA Recommended Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Caspase-3 vs. Caspase-7 Selectivity Profiling in Apoptotic Cell Lysates

When profiling executioner caspase activity in apoptotic lysates, use Ac-DMQD-pNA alongside Ac-DEVD-pNA as an orthogonal substrate pair. Because Ac-DMQD-pNA is cleaved 5.9-fold less efficiently than Ac-DEVD-pNA by human caspase-3 [1] but Ac-DMQD-based inhibitors are nearly equipotent to DEVD-based inhibitors on caspase-7 [2], the DMQD/DEVD activity ratio provides functional discrimination between caspase-3 and caspase-7 contributions. A lysate with predominantly caspase-3 activity will show a low DMQD/DEVD ratio (~0.17); a lysate with predominantly caspase-7 activity will show a ratio approaching 1.0. This orthogonal substrate approach is superior to using a single substrate with a pan-caspase inhibitor for identifying which executioner caspase predominates.

Functional Characterization of Mollusk and Invertebrate Executioner Caspases

For laboratories studying innate immunity in bivalves or other invertebrates, Ac-DMQD-pNA is directly validated on CgCaspase-1 from Crassostrea gigas, where it exhibits activity comparable to Ac-DEVD-pNA [1]. It is also validated as a low-activity comparator substrate on CgCaspase-3 [2]. Both studies used Ac-DMQD-pNA as a key reagent in establishing the dual protease/LPS-receptor function of these oyster caspases. Procurement of Ac-DMQD-pNA is specifically justified for any project involving mollusk caspase characterization, LPS-binding caspase studies, or evolutionary comparisons of executioner caspase substrate specificity across phyla.

Negative Control or Low-Activity Comparator in Caspase-3 Inhibitor Screening

In high-throughput screening campaigns for human caspase-3 inhibitors, Ac-DMQD-pNA can serve as a low-activity comparator substrate (relative kcat/Km = 17% vs. Ac-DEVD-pNA [1]). Its use as a counterscreen substrate helps identify false positives: compounds that inhibit Ac-DEVD-pNA cleavage but not Ac-DMQD-pNA cleavage are more likely to be selective for the DEVD-binding mode, while compounds inhibiting both substrates equally may be non-specific aggregators or redox cyclers. The 9.5-fold Ki differential between Ac-DMQD-CHO and Ac-DEVD-CHO [1] provides a quantitative benchmark for distinguishing substrate-competitive from non-competitive inhibition mechanisms.

Structural Biology Studies of Caspase Subsite Interactions

Ac-DMQD-pNA and its aldehyde inhibitor counterpart Ac-DMQD-CHO have been co-crystallized with both caspase-3 (PDB 2h5j, resolutions 1.7–2.3 Å) [1] and caspase-7 [2], providing high-resolution structural data on how the P2 Gln and P3 Met residues engage the S2 and S3 subsites. Researchers conducting structural biology or molecular dynamics studies of caspase substrate recognition should procure Ac-DMQD-pNA as a structurally characterized probe whose binding mode is fully documented in the PDB. The availability of both substrate (pNA) and inhibitor (CHO) forms with identical DMQD sequences enables paired kinetic and crystallographic experiments without confounding sequence variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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